molecular formula C21H25FN2O3S B259139 Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate

Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate

Número de catálogo B259139
Peso molecular: 404.5 g/mol
Clave InChI: HCBNIQBAMVZNPT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

Mecanismo De Acción

Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate selectively binds to and irreversibly inhibits the mutant EGFR T790M, which is responsible for acquired resistance to first-generation EGFR TKIs. By inhibiting the activity of EGFR, Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate leads to the inhibition of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, resulting in the inhibition of cell proliferation and induction of apoptosis (Cross et al., 2014).
Biochemical and Physiological Effects:
Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate has been shown to have a high selectivity for mutant EGFR T790M over wild-type EGFR and other kinases (Cross et al., 2014). In preclinical studies, Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate demonstrated potent antitumor activity in NSCLC cell lines with EGFR T790M mutation (Cross et al., 2014). In clinical trials, Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate showed a favorable safety profile with manageable adverse events, such as diarrhea, rash, and nausea (Jänne et al., 2015; Mok et al., 2014).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate in lab experiments include its high selectivity for mutant EGFR T790M, potent antitumor activity in NSCLC cell lines with EGFR T790M mutation, and favorable safety profile. The limitations of Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate in lab experiments include its irreversible binding to EGFR, which may lead to the development of resistance, and the lack of activity against other EGFR mutations, such as exon 19 deletion and L858R (Cross et al., 2014).

Direcciones Futuras

For Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate include the investigation of its activity in combination with other targeted therapies, such as immune checkpoint inhibitors, and the identification of biomarkers that can predict response to Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate. Additionally, the development of second-generation irreversible EGFR TKIs that can overcome resistance to Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate may provide new treatment options for NSCLC patients with EGFR T790M mutation (Cross et al., 2014).
Conclusion:
In conclusion, Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate is a third-generation EGFR TKI used in the treatment of NSCLC patients with EGFR T790M mutation. Its high selectivity for mutant EGFR T790M, potent antitumor activity, and favorable safety profile make it a promising treatment option for this patient population. However, its irreversible binding to EGFR and lack of activity against other EGFR mutations may limit its effectiveness. Further research is needed to explore its potential in combination with other targeted therapies and to identify biomarkers that can predict response to Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate.

Métodos De Síntesis

The synthesis of Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate involves the reaction of 4-fluorothiophenol with ethyl 2-bromoacetoacetate to form ethyl 2-(4-fluorothiophen-3-yl)-4-oxobutanoate. This intermediate compound is then reacted with 1-azepan-2-amine hydrochloride to form Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate. The overall yield of the synthesis process is 35% (Wang et al., 2015).

Aplicaciones Científicas De Investigación

Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutation. In a phase I clinical trial, Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate demonstrated a 51% overall response rate and a median progression-free survival of 9.6 months in patients with EGFR T790M mutation (Jänne et al., 2015). In a phase II clinical trial, Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate showed an overall response rate of 61% and a median progression-free survival of 12.4 months in the same patient population (Mok et al., 2014).

Propiedades

Nombre del producto

Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate

Fórmula molecular

C21H25FN2O3S

Peso molecular

404.5 g/mol

Nombre IUPAC

ethyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C21H25FN2O3S/c1-2-27-21(26)19-17(15-7-9-16(22)10-8-15)14-28-20(19)23-18(25)13-24-11-5-3-4-6-12-24/h7-10,14H,2-6,11-13H2,1H3,(H,23,25)

Clave InChI

HCBNIQBAMVZNPT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CN3CCCCCC3

SMILES canónico

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CN3CCCCCC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.